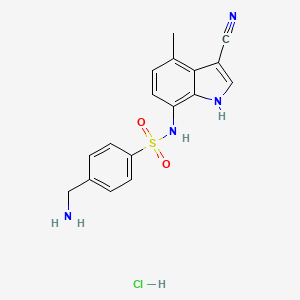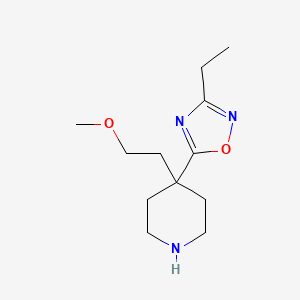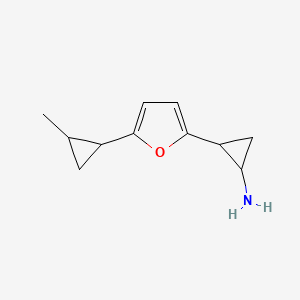![molecular formula C6H6N4 B13581938 1H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B13581938.png)
1H-pyrazolo[4,3-b]pyridin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrazolo[4,3-b]pyridin-7-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure.
準備方法
The synthesis of 1H-pyrazolo[4,3-b]pyridin-7-amine typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the refluxing of a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane, followed by the addition of phosphorus oxychloride . Another method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . These methods yield the desired pyrazolopyridine derivatives with varying efficiencies.
化学反応の分析
1H-Pyrazolo[4,3-b]pyridin-7-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the pyrazole or pyridine rings are replaced by other functional groups.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like acetic acid or dioxane, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1H-Pyrazolo[4,3-b]pyridin-7-amine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 1H-pyrazolo[4,3-b]pyridin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. For example, it has been shown to inhibit tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth and proliferation .
類似化合物との比較
1H-Pyrazolo[4,3-b]pyridin-7-amine can be compared with other similar compounds, such as:
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in the position of the nitrogen atoms in the rings.
1H-Pyrazolo[3,4-c]pyridines: These compounds also have a similar structure but differ in the fusion pattern of the pyrazole and pyridine rings.
1H-Pyrazolo[4,3-d]pyrimidines: These compounds have an additional nitrogen atom in the pyridine ring, forming a pyrimidine ring.
The uniqueness of this compound lies in its specific fusion pattern and the position of the nitrogen atoms, which confer distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the synthesis of complex heterocyclic compounds, the study of enzyme inhibition, and the development of new drugs and materials.
特性
分子式 |
C6H6N4 |
|---|---|
分子量 |
134.14 g/mol |
IUPAC名 |
1H-pyrazolo[4,3-b]pyridin-7-amine |
InChI |
InChI=1S/C6H6N4/c7-4-1-2-8-5-3-9-10-6(4)5/h1-3H,(H2,7,8)(H,9,10) |
InChIキー |
RHATZLYCONYHPB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C=NNC2=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(4-Methylphenyl)methyl]-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13581859.png)




![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane](/img/structure/B13581917.png)
![1-tert-butyl-3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B13581923.png)

![rac-[(1R,5S,6R)-5-aminobicyclo[3.2.1]octan-6-yl]methanolhydrochloride](/img/structure/B13581949.png)


